molecular formula C12H19N B15177393 2-(5-Methylhexyl)pyridine CAS No. 94278-29-2

2-(5-Methylhexyl)pyridine

Cat. No.: B15177393
CAS No.: 94278-29-2
M. Wt: 177.29 g/mol
InChI Key: WXZQNHOHMPCZGQ-UHFFFAOYSA-N
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Description

2-(5-Methylhexyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted with a 5-methylhexyl group at the second position. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylhexyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 5-methylhexyl halides under basic conditions. This reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For example, a continuous flow setup using a column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature can produce 2-methylpyridines efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylhexyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-(5-Methylhexyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylhexyl)pyridine involves its interaction with specific molecular targets. In biological systems, pyridine derivatives can interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyridine: The parent compound with a simple six-membered ring containing one nitrogen atom.

    2-Methylpyridine: A pyridine derivative with a methyl group at the second position.

    5-Methylhexylpyridine: A pyridine derivative with a 5-methylhexyl group at a different position.

Uniqueness: 2-(5-Methylhexyl)pyridine is unique due to the specific positioning of the 5-methylhexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties .

Properties

CAS No.

94278-29-2

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-(5-methylhexyl)pyridine

InChI

InChI=1S/C12H19N/c1-11(2)7-3-4-8-12-9-5-6-10-13-12/h5-6,9-11H,3-4,7-8H2,1-2H3

InChI Key

WXZQNHOHMPCZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC1=CC=CC=N1

Origin of Product

United States

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